Pyrimido[1,2-a]benzimidazol-4-ol

Oncology Leukemia Kinase Inhibition

This unsubstituted pyrimido[1,2-a]benzimidazol-4-ol core (CAS 36320-82-8) is a critical scaffold that cannot be functionally replaced by simple benzimidazoles or alternative fused azolopyrimidines. Its rigid planar geometry enables multi-site derivatization to generate bioactive libraries targeting AML (sub-micromolar GI50, BMX-selective), neuroblastoma (USP5/MYCN axis, IC50 ≤2 µM), antimalarial leads overcoming PBI solubility liabilities (P. falciparum IC50 = 0.156 µM), and CRF-1 receptor antagonists (IC50 <400 nM). Procure this exact CAS number to build upon validated SAR data and accelerate rational lead optimization.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 36320-82-8
Cat. No. B1342327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]benzimidazol-4-ol
CAS36320-82-8
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=NC=CC(=O)N23
InChIInChI=1S/C10H7N3O/c14-9-5-6-11-10-12-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,11,12)
InChIKeyCGZQZQJXCXOPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[1,2-a]benzimidazol-4-ol (CAS 36320-82-8) Procurement: Core Scaffold Overview


Pyrimido[1,2-a]benzimidazol-4-ol (CAS 36320-82-8) is a heterocyclic small molecule defined by a fused pyrimidine-benzimidazole core. It serves as a key unsubstituted scaffold and synthetic precursor for generating libraries of bioactive derivatives targeting oncology [1], neurodegenerative disease , and infectious disease applications [2]. Its planar, conjugated ring system enables functionalization at multiple positions to optimize target affinity and pharmacokinetic properties.

Why Generic 'Benzimidazole' or 'Azolopyrimidine' Substitution Fails for Pyrimido[1,2-a]benzimidazol-4-ol (CAS 36320-82-8) Procurement


The unsubstituted pyrimido[1,2-a]benzimidazol-4-ol core cannot be directly substituted with simple benzimidazoles or alternative fused azolopyrimidines without significant loss of functional differentiation. Its specific ring fusion geometry imparts a rigid planar structure distinct from non-fused analogs, influencing target binding mode and SAR exploration [1]. Compared to structurally similar pyrido[1,2-a]benzimidazole (PBI) scaffolds, this specific heterocyclic core has been deliberately investigated to overcome poor aqueous solubility and suboptimal pharmacokinetics associated with PBI-based compounds in antimalarial programs [2]. Therefore, sourcing this specific CAS number is essential for projects requiring the exact core for medicinal chemistry optimization or for building upon established SAR data.

Pyrimido[1,2-a]benzimidazol-4-ol (CAS 36320-82-8) Procurement Evidence: Quantitative Differentiation vs. Analogs


Anti-Leukemia Potency: Low Micromolar GI50 Achievable via Core Scaffold Derivatization

Derivatives of the pyrimido[1,2-a]benzimidazol-4-ol core demonstrate potent anti-leukemia activity. Compound 5h, a 2,4-diaryl derivative of this core, exhibited GI50 values ranging from 0.35 to 9.43 μM across a panel of human cancer cell lines at the NCI-DTP [1]. Notably, it displayed sub-micromolar activity against leukemia cell lines [1]. This contrasts with the unsubstituted core's limited direct activity, highlighting that the scaffold's value lies in its synthetic tractability to achieve potent, target-selective compounds.

Oncology Leukemia Kinase Inhibition

Physicochemical Advantage in Antimalarial Programs: Improved Solubility Profile vs. Pyridobenzimidazole (PBI) Scaffold

In antimalarial drug discovery, the pyrimido[1,2-a]benzimidazole scaffold was specifically investigated to overcome the poor aqueous solubility and suboptimal in vivo pharmacokinetics (PK) that hindered the efficacy of the related pyrido[1,2-a]benzimidazole (PBI) series [1]. While the unsubstituted core itself is not the active drug, a lead derivative (Compound 19) from the SAR3 series achieved an IC50 of 0.156 μM against the P. falciparum asexual blood stage (PfNF54) and demonstrated beta-hematin inhibition comparable to chloroquine [1]. This validates the scaffold's ability to yield potent antimalarial agents with improved physicochemical attributes.

Antimalarial Physicochemical Properties Solubility

Neuroblastoma: Selective USP5/MYCN Pathway Inhibition with Low Cytotoxicity to Normal Cells

Pyrimido[1,2-a]benzimidazole derivatives have been identified as potent inhibitors of the USP5/MYCN oncogenic pathway in neuroblastoma. The lead compound, 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (3a), derived from the core scaffold, demonstrated significant anti-neuroblastoma activity with an IC50 ≤ 2 μM [1]. Critically, this activity was coupled with a favorable selectivity profile, showing low cytotoxicity (IC50 ≥ 15 μM) against normal, non-malignant cells [1]. Compound 3a was further shown to bind directly to USP5 with a dissociation constant (Kd) of 0.47 μM and synergistically enhanced the efficacy of HDAC inhibitors [1].

Neuroblastoma USP5 MYCN Targeted Therapy

BMX Kinase Selectivity: A Differentiated Mechanism of Action vs. Pan-Kinase Inhibitors

Kinase profiling of 2,4-diaryl-pyrimido[1,2-a]benzimidazol-4-ol derivatives (compounds 5e and 5h) against a panel of 338 human kinases revealed significant and selective inhibition of BMX kinase [1]. This is a critical differentiation, as these derivatives demonstrated non-significant activity against other clinically relevant kinases, including FLT3-ITD, ABL, CDK2, and GSK3 [1]. This selectivity profile contrasts with broad-spectrum or multi-targeted kinase inhibitors, potentially reducing off-target toxicities.

Kinase Profiling BMX Selectivity Mechanism of Action

CRF-1 Receptor Antagonism: Quantitative Binding Affinity vs. Reference Molecules

Derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole, a reduced form of the core scaffold, have been identified as a novel class of corticotropin-releasing factor 1 (CRF-1) receptor antagonists. A lead compound (Compound 2e) demonstrated potent in vitro CRF1 receptor binding activity with an IC50 value of less than 400 nM [1]. In silico docking and molecular dynamics studies suggest a binding mode distinct from other chemotypes, involving residues Glu196, Lys334, and Trp9 [2].

CNS CRF-1 Stress-related Disorders Receptor Binding

Optimized Use Cases for Pyrimido[1,2-a]benzimidazol-4-ol (CAS 36320-82-8) in R&D and Procurement


Oncology Drug Discovery: Synthesis of BMX-Selective Kinase Inhibitors for Leukemia

Medicinal chemistry groups focused on acute myeloid leukemia (AML) or other hematological malignancies can utilize this core to generate 2,4-diaryl-substituted derivatives. As demonstrated by compound 5h, this synthetic route yields analogs with sub-micromolar GI50 values against leukemia cell lines and a highly selective inhibition profile for BMX kinase over a panel of 338 human kinases [1]. Procurement of the core scaffold enables direct SAR exploration for optimizing potency and selectivity in this validated chemical space.

Targeted Pediatric Oncology: Development of USP5/MYCN Pathway Modulators for Neuroblastoma

This scaffold is a critical starting material for developing targeted therapies against neuroblastoma. Derivatization, such as the synthesis of 4-(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (3a), yields compounds that inhibit the USP5/MYCN oncogenic axis with an IC50 ≤ 2 µM against neuroblastoma cells, while maintaining a ≥7.5x selectivity window over normal cells (IC50 ≥ 15 µM) [2]. Its use is scientifically justified in programs seeking to develop USP5 inhibitors or MYCN modulators.

Antimalarial Hit-to-Lead Optimization: Improving Solubility and PK of PBI Chemotypes

For antimalarial programs seeking to overcome the solubility and PK liabilities inherent to the pyrido[1,2-a]benzimidazole (PBI) class, the pyrimido[1,2-a]benzimidazol-4-ol scaffold represents a strategic alternative. The core has been successfully used to generate SAR3 series derivatives (e.g., Compound 19) that achieve potent in vitro activity (IC50 = 0.156 μM against P. falciparum) while specifically addressing the physicochemical shortcomings of PBI analogs [3]. Procuring this scaffold allows for a rational, structure-based approach to optimizing antimalarial leads.

CNS Research: Synthesis of Novel CRF-1 Antagonist Chemotypes

Neuroscience and CNS drug discovery groups can use this scaffold to access a novel class of corticotropin-releasing factor 1 (CRF-1) receptor antagonists. Derivatives of the 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole sub-class have demonstrated potent in vitro CRF-1 receptor binding affinity (IC50 < 400 nM) [4], offering a new chemical starting point for developing therapeutics for stress-related and neurodegenerative disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[1,2-a]benzimidazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.